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Compound of Interest

Compound Name: methyl e-3-carboxamide

Cat. No.: B451835

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
[5][6]
In the context of drug development—specifically regarding covalent inhibitors and Michael

acceptors—the designation "methyl e-3-carboxamide" refers to Methyl (E)-3-

carbamoylacrylate (also known as Methyl trans-3-amino-3-oxoprop-1-enoate).

This molecule represents a critical "Janus" intermediate: it possesses both an ester and a

primary amide flanking a trans-alkene. This specific geometry and functionalization make it a

versatile scaffold for heterocycle synthesis and a metabolic marker for fumarate-based drugs

(e.g., Dimethyl Fumarate/Tecfidera).

This guide provides the definitive spectroscopic signature for this compound, focusing on

distinguishing the (E)-isomer from the (Z)-isomer and identifying the distinct amide/ester

environments.

Chemical Profile[4][5][7][8][9][10][11]
IUPAC Name: Methyl (2E)-3-carbamoylacrylate
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Common Names: Fumaric acid monoamide monoester; Methyl trans-

-amidoacrylate.

Molecular Formula:

Molecular Weight: 129.11 g/mol

SMILES:COC(=O)/C=C/C(N)=O

Analytical Workflow
The following diagram outlines the logical flow for validating this compound, ensuring that the

labile amide protons are not exchanged out and the stereochemistry is confirmed.
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Figure 1: Analytical workflow emphasizing the necessity of NMR coupling constants for

stereochemical assignment.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[12][13]
NMR is the gold standard for this molecule. The critical parameter is the coupling constant (

) of the alkene protons. A

-value of 15–16 Hz confirms the (E)-configuration (trans), whereas a value of 10–12 Hz would
indicate the (Z)-isomer (cis/maleic derivative).

Solvent Selection:DMSO-
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is strictly recommended over CDCl

.

Reasoning: In CDCl

, the amide protons often broaden into the baseline or exchange rapidly. DMSO-

stabilizes the amide protons via hydrogen bonding, appearing as two distinct singlets due to
restricted rotation around the C-N bond.

H NMR Data (400 MHz, DMSO- )
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Insight

8.05 Broad Singlet 1H - (Amide)

Hydrogen-

bonded

proton

(restricted

rotation).

7.60 Broad Singlet 1H - (Amide)

Non-

hydrogen-

bonded

proton.

7.05 Doublet 1H 15.6

Alkene proton

to ester;

deshielded by

resonance.

6.62 Doublet 1H 15.6
Alkene proton

to ester.

3.74 Singlet 3H -

Methyl ester

characteristic

singlet.
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C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon Type Assignment Notes

165.8 Quaternary (C=O) Ester Carbonyl

Typical

-unsaturated ester

shift.

164.2 Quaternary (C=O) Amide Carbonyl

Slightly upfield from

ester due to N-

donation.

136.5 Methine (CH) C-3 (Alkene) -carbon to ester.

128.9 Methine (CH) C-2 (Alkene) -carbon to ester.

52.3
Methyl (

)
Methoxy Carbon

Diagnostic methyl

ester peak.

Infrared Spectroscopy (FT-IR)
IR is essential for distinguishing the two carbonyl environments. The conjugation with the

alkene lowers the stretching frequencies compared to saturated analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b451835?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Intensity Assignment Diagnostic Value

3350, 3180 Medium, Broad N-H Stretch

Primary amide doublet

(asymmetric/symmetri

c).

1725 Strong Ester C=O
Conjugated ester

stretch.

1675 Strong Amide I (C=O)

Lower frequency than

ester; diagnostic for

amide.

1635 Medium C=C Stretch
Alkene stretch; often

overlaps with Amide II.

1600 Medium Amide II
N-H bending mixed

with C-N stretch.

1300-1150 Strong C-O Stretch
C-O-C asymmetric

stretch of the ester.

Mass Spectrometry (MS)[2]
For this small molecule, Electrospray Ionization (ESI) in Positive Mode is preferred. Electron

Impact (EI) can be used but often results in extensive fragmentation.

MS Protocol (ESI+)
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Ionization: ESI Positive.

Observed Ion:

130.1

and
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152.1

.

Fragmentation Logic (MS/MS or EI)
The fragmentation pattern is predictable and serves as a "fingerprint" for the functional groups.

Parent Ion
[M]+ = 129

Loss of OMe
[M - 31]+ = 98

- OCH3

Loss of NH2
[M - 16]+ = 113

- NH2

Acylium Ion
[HC=CH-CO]+ = 55

- CO, - NH

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI/MS for methyl (E)-3-

carbamoylacrylate.

Experimental Protocols
Protocol A: NMR Sample Preparation (Critical)
Objective: To prevent signal broadening of amide protons.

Dryness: Ensure the sample is completely free of residual protic solvents (methanol/water)

by drying under high vacuum for >4 hours.

Solvent: Use ampule-sealed DMSO-
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(99.9% D) to minimize water peaks at 3.33 ppm.

Concentration: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

.

Acquisition: Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of the quaternary carbonyl carbons if running

C.

Protocol B: Differentiation from Maleamide (Cis-Isomer)
If the synthesis yields a mixture, the cis-isomer (Methyl maleamate) will exhibit:

Coupling:

Hz (vs 15.6 Hz for trans).

H-Bonding: A significant downfield shift of one amide proton (>9.0 ppm) due to intramolecular

H-bonding with the ester carbonyl, which is geometrically impossible in the trans (E) isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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